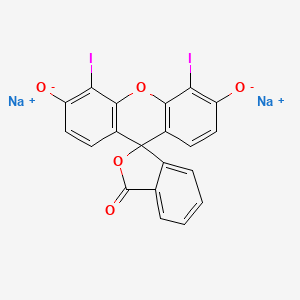

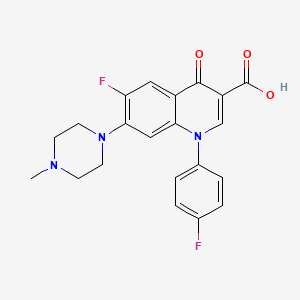

Disodium 2-(4,5-diiodo-6-oxido-3-oxoxanthen-9-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diiodofluorescein disodium salt is a dye.

Propriétés

Numéro CAS |

33239-19-9 |

|---|---|

Formule moléculaire |

C20H10I2NaO5 |

Poids moléculaire |

607.1 g/mol |

Nom IUPAC |

disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H10I2O5.Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;/h1-8,23-24H; |

Clé InChI |

FWGOOTFPYAPCBC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])I)OC5=C3C=CC(=C5I)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O.[Na] |

Apparence |

Solid powder |

| 33239-19-9 | |

Description physique |

Powder; [Alfa Aesar MSDS] |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Diiodofluorescein disodium salt; Erythrosin Y; Erythrosine Yellow; Diiodoeosine; Acid Red 95; C.I. 45425; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diiodofluorescein interact with biological systems?

A1: Diiodofluorescein has been shown to be internalized by cells via fluid-phase pinocytosis. [] This process involves the engulfment of extracellular fluid and its contents by the cell membrane, forming vesicles that transport Diiodofluorescein into the cell. Once inside the cell, Diiodofluorescein primarily localizes within endosomal compartments. []

Q2: Does Diiodofluorescein affect cell viability?

A2: Yes, upon exposure to light, Diiodofluorescein exhibits phototoxic effects on cells. This phototoxicity is attributed to the generation of singlet oxygen within the endosomal compartments where it accumulates. [, , ] The presence of singlet oxygen scavengers like 2,4- diaza[2,2,2]bicyclooctane can mitigate this phototoxicity. []

Q3: Can Diiodofluorescein be used to study cellular processes?

A3: Yes, researchers have utilized the phototoxic properties of Diiodofluorescein to isolate temperature-sensitive endocytosis mutants in Dictyostelium discoideum. [] By selectively killing cells capable of internalizing Diiodofluorescein at specific temperatures, researchers can identify and study mutants with altered endocytosis mechanisms.

Q4: What is the molecular formula and weight of Diiodofluorescein?

A4: The molecular formula of Diiodofluorescein is C20H10I2O5. Its molecular weight is 584.10 g/mol.

Q5: Are there any spectroscopic data available for Diiodofluorescein?

A5: Diiodofluorescein exhibits characteristic spectroscopic properties. Its absorption spectrum is influenced by the formation of ion-association complexes with other molecules like atracurium, leading to spectral shifts and the appearance of new absorption peaks. [] Additionally, Diiodofluorescein exhibits resonance Rayleigh scattering (RRS), and its interaction with specific molecules can enhance its RRS signal, offering a sensitive detection method for analytical applications. [, ]

Q6: Is Diiodofluorescein stable under various conditions?

A6: Studies have investigated the stability of Diiodofluorescein under different conditions. Thermal and radiation stability assessments reveal that it undergoes decomposition upon heating or gamma irradiation, producing products like inorganic iodine, monoiodofluorescein, and other unidentified compounds. [] The rate of decomposition and product formation is influenced by factors such as Diiodofluorescein concentration. []

Q7: What analytical methods are used to characterize and quantify Diiodofluorescein?

A8: Various analytical techniques have been employed to study Diiodofluorescein. These include: - Paper chromatography: Used to separate and identify Diiodofluorescein and its decomposition products based on their differential migration on paper. [] - Fluorescence spectrometry: This technique leverages Diiodofluorescein's fluorescent properties to study its interaction with other molecules, like bovine serum albumin. [] Changes in fluorescence intensity can provide insights into binding affinity and quenching mechanisms. - Ultraviolet-visible absorption spectroscopy: Used to characterize the formation of ion-association complexes between Diiodofluorescein and other molecules. [, , ] Spectral shifts and the emergence of new peaks indicate complex formation. - Resonance Rayleigh scattering (RRS) spectroscopy: Employed to detect and quantify Diiodofluorescein based on its enhanced RRS signal upon interaction with specific molecules. [, ] - High-performance liquid chromatography (HPLC): Coupled with detectors like RRS, HPLC enables the separation and sensitive detection of Diiodofluorescein in complex mixtures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

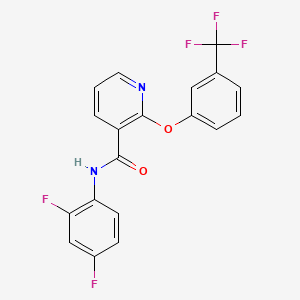

![2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid](/img/structure/B1670563.png)